4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol
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Description
Scientific Research Applications
Carbonic Anhydrase Inhibition
Bromophenol derivatives, including natural products like vidalol B, have been studied for their inhibitory activities against human carbonic anhydrase isozymes, which are valuable drug targets for treating conditions such as glaucoma, epilepsy, and osteoporosis. These compounds demonstrate promising inhibitory activities, indicating their potential as leads for novel inhibitors (Balaydın et al., 2012).
Antibacterial Properties
Research on bromophenols from marine algae has shown moderate antibacterial activities against several strains of bacteria. These findings suggest the potential of bromophenols in developing new antibacterial agents, especially considering the structural diversity and biological activities of these compounds (Xu et al., 2003).
Antioxidant Activity
The antioxidant activities of bromophenols isolated from marine red algae have been documented, with some compounds exhibiting potent activities stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests the potential of these compounds in preventing oxidative deterioration of food and their use as natural antioxidants (Li et al., 2011).
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO2/c1-22-13-7-11(16)6-9(14(13)21)8-20-12-4-2-10(3-5-12)15(17,18)19/h2-7,20-21H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJARYWFJPHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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